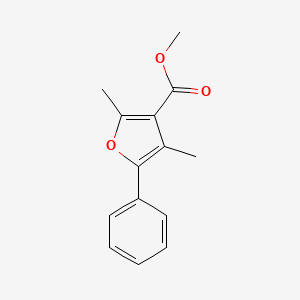![molecular formula C8H17N5O2 B14289416 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide CAS No. 116882-77-0](/img/structure/B14289416.png)
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their diverse applications in pharmaceuticals, particularly as anthelmintic agents. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide typically involves the reaction of piperazine with ethyl carbamate under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anthelmintic properties and potential use in treating parasitic infections.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
作用機序
The mechanism of action of 4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body. The compound’s ability to interact with these receptors makes it effective as an anthelmintic agent .
類似化合物との比較
Similar Compounds
Piperazine: A simpler structure with similar anthelmintic properties.
Diethylcarbamazine: Another piperazine derivative used to treat filariasis.
Ivermectin: A macrocyclic lactone with a broader spectrum of activity against parasites.
Uniqueness
4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structure, which allows it to interact with GABA receptors more selectively compared to other piperazine derivatives. This selectivity enhances its efficacy and reduces potential side effects, making it a valuable compound in pharmaceutical research .
特性
CAS番号 |
116882-77-0 |
|---|---|
分子式 |
C8H17N5O2 |
分子量 |
215.25 g/mol |
IUPAC名 |
4-[2-(carbamoylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N5O2/c9-7(14)11-1-2-12-3-5-13(6-4-12)8(10)15/h1-6H2,(H2,10,15)(H3,9,11,14) |
InChIキー |
VROWVQAQCMMUIK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCNC(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)

![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)




